(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
The compound “(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide” is a synthetic organic molecule that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiadiazole Core: Starting from commercially available precursors, the benzothiadiazole core can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Fluoro and Dimethyl Groups: Fluorination and methylation reactions can be carried out using appropriate reagents such as fluorinating agents (e.g., N-fluorobenzenesulfonimide) and methylating agents (e.g., methyl iodide).
Coupling with Thiophene Derivative: The thiophene moiety can be introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Enamide Linkage: The final step involves the formation of the enamide linkage through condensation reactions, typically using amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enamide linkage, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole core and the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium/Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the enamide linkage may produce the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzothiadiazole derivatives are often explored for their potential as bioactive molecules. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may enable interactions with specific biological targets, leading to the development of novel drugs.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors, dyes, and agrochemicals. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of “(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and dimethyl groups can enhance its binding affinity and selectivity for these targets. The thiophene moiety may contribute to its electronic properties, influencing its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Fluorinated Compounds: Molecules containing fluoro groups that exhibit unique chemical and biological properties.
Uniqueness
The uniqueness of “(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide” lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the fluoro group enhances its stability and bioactivity, while the thiophene and benzothiadiazole moieties contribute to its electronic properties.
Properties
IUPAC Name |
(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S2/c1-18-13-8-11(16)12(9-14(13)19(2)24(18,21)22)17-15(20)6-5-10-4-3-7-23-10/h3-9H,1-2H3,(H,17,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXCOVYKMXWUSV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C=CC3=CC=CS3)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)/C=C/C3=CC=CS3)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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